2-(2,6-dichloro-4-nitrophenyl)furan
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Overview
Description
2-(2,6-dichloro-4-nitrophenyl)furan is an organic compound with the molecular formula C10H5Cl2NO3. It is a derivative of furan, a heterocyclic aromatic compound, and contains a nitrophenyl group substituted with chlorine atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-dichloro-4-nitrophenyl)furan typically involves the following steps:
Nitration of 2,6-dichlorophenol: The starting material, 2,6-dichlorophenol, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to yield 2,6-dichloro-4-nitrophenol.
Formation of this compound: The nitrated product is then subjected to a cyclization reaction with furan under acidic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(2,6-dichloro-4-nitrophenyl)furan undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The furan ring can undergo oxidation to form furanones or other oxidized derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products
Reduction: 2-(2,6-dichloro-4-aminophenyl)furan.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized furan derivatives.
Scientific Research Applications
2-(2,6-dichloro-4-nitrophenyl)furan has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical compounds.
Materials Science: It is investigated for its potential use in the development of advanced materials, such as polymers and coatings.
Biological Studies: It is used in studies to understand its biological activity and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 2-(2,6-dichloro-4-nitrophenyl)furan depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to various biological effects. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, while the furan ring may participate in binding interactions with proteins or nucleic acids.
Comparison with Similar Compounds
Similar Compounds
2-(2,6-dichlorophenyl)furan: Lacks the nitro group, leading to different chemical reactivity and biological activity.
2-(4-nitrophenyl)furan:
2-(2,6-dichloro-4-nitrophenyl)thiophene: Contains a thiophene ring instead of a furan ring, leading to different electronic properties and reactivity.
Uniqueness
2-(2,6-dichloro-4-nitrophenyl)furan is unique due to the presence of both chlorine and nitro substituents on the phenyl ring, which impart distinct chemical and biological properties
Properties
IUPAC Name |
2-(2,6-dichloro-4-nitrophenyl)furan |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5Cl2NO3/c11-7-4-6(13(14)15)5-8(12)10(7)9-2-1-3-16-9/h1-5H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXLWUFKAAUAULI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=C(C=C(C=C2Cl)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5Cl2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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